molecular formula C14H18F2N2O2 B13024259 Benzyl (S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Benzyl (S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Cat. No.: B13024259
M. Wt: 284.30 g/mol
InChI Key: USLUFKQQRBBALX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl(S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, an aminomethyl group, and two fluorine atoms. Its unique structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of Fluorine Atoms: The difluorination of the piperidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Benzylation: The final step involves the benzylation of the piperidine ring, which can be carried out using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of Benzyl(S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl(S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl positions, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or primary amines.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

Benzyl(S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzyl(S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structural configuration. For instance, it may bind to neurotransmitter receptors in the brain, altering their activity and influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is unique due to its difluorinated piperidine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various scientific fields.

Properties

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

IUPAC Name

benzyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)7-6-12(8-17)18(10-14)13(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10,17H2/t12-/m0/s1

InChI Key

USLUFKQQRBBALX-LBPRGKRZSA-N

Isomeric SMILES

C1CC(CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2)(F)F

Canonical SMILES

C1CC(CN(C1CN)C(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

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